molecular formula C22H21ClN4O3 B11014529 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Katalognummer: B11014529
Molekulargewicht: 424.9 g/mol
InChI-Schlüssel: RXKQUBMXCZOIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a 5-chloroindole moiety linked via an ethyl group to a butanamide backbone, which is further substituted with a 2-hydroxy-4-oxoquinazolin-3(4H)-yl group. This hybrid structure combines the indole scaffold—a common pharmacophore in bioactive molecules—with the quinazoline ring system, known for its role in kinase inhibition and anticancer activity.

Eigenschaften

Molekularformel

C22H21ClN4O3

Molekulargewicht

424.9 g/mol

IUPAC-Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C22H21ClN4O3/c23-15-7-8-18-17(12-15)14(13-25-18)9-10-24-20(28)6-3-11-27-21(29)16-4-1-2-5-19(16)26-22(27)30/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30)

InChI-Schlüssel

RXKQUBMXCZOIBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide exhibit significant anticancer properties. For instance, derivatives of indole and quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • The compound may also possess anti-inflammatory properties. Research has demonstrated that similar structures can inhibit key inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .
  • Neurological Applications
    • There is emerging evidence suggesting that this compound could be beneficial in neurological contexts, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar scaffolds have shown promise as acetylcholinesterase inhibitors, which are critical for increasing acetylcholine levels in the brain .

Case Studies and Research Findings

StudyFindings
Study on Indole DerivativesInvestigated the anticancer effects of various indole derivatives, noting significant cytotoxicity against breast and colon cancer cell lines .
In Silico Docking StudiesMolecular docking studies suggested that compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide could effectively bind to acetylcholinesterase, indicating potential for Alzheimer's treatment .
Anti-inflammatory ResearchFound that derivatives with similar structures inhibited 5-lipoxygenase activity, suggesting potential use in inflammatory conditions.

Wirkmechanismus

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazolinone moiety can inhibit certain enzymes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Butanamide Linker : The four-carbon chain may balance flexibility and rigidity, influencing molecular conformation and solubility.
  • Quinazoline Moiety : The 2-hydroxy-4-oxo group introduces hydrogen-bonding capabilities, critical for interactions with enzymatic active sites.

Comparison with Structural Analogs

Structural Comparison

The compound is compared to three analogs with overlapping structural motifs:

Compound Key Structural Differences Molecular Weight Predicted LogP
Target Compound : N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide 5-Chloroindole, ethyl linker, quinazolin-4-one 432.88 g/mol ~2.5 (estimated)
Analog 1 : 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide Indole substituted at position 5 (no chloro), direct butanamide linkage to quinazoline 362.38 g/mol 1.39 (reported)
Analog 2 : Crystalline butanamide from Patent IN 2021 () Dimethylaminoethyl and tetrahydro-2H-pyran-2-yl substituents; no indole or quinazoline motifs ~600 g/mol (est.) ~3.0 (estimated)
Analog 3 : Pyrazole-thiazole-phenyl amide () Pyrazole-thiazole core; phenylamide linkage ~450 g/mol (est.) ~3.2 (estimated)

Notes:

  • Analog 2’s dimethylaminoethyl group introduces basicity, which may improve solubility in acidic environments .

Pharmacological and Physicochemical Properties

Solubility and Stability :

  • The target compound’s hydroxy-oxoquinazoline group likely improves aqueous solubility compared to unsubstituted quinazolines but may reduce stability under basic conditions due to deprotonation .
  • Analog 1’s lack of a chloro group results in lower density (1.39 g/cm³ vs. ~1.5 g/cm³ estimated for the target compound), suggesting differences in crystalline packing .

Binding Affinity Hypotheses :

  • The chloro substituent in the target compound could enhance van der Waals interactions with hydrophobic enzyme pockets compared to Analog 1.
  • Analog 3’s pyrazole-thiazole core may target different kinases (e.g., JAK/STAT pathways) compared to the indole-quinazoline system, which is often associated with EGFR or PARP inhibition .

Biologische Aktivität

The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2OC_{18}H_{17}ClN_{2}O, with a molecular weight of approximately 328.8 g/mol . The structure includes an indole moiety, which is known for its diverse biological activities, and a quinazoline derivative that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H17ClN2O
Molecular Weight328.8 g/mol
LogP3.5
SolubilitySoluble in DMSO
Melting PointNot available

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential in modulating inflammatory responses. In vitro experiments demonstrated that it significantly inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human keratinocyte cells . The effective concentration for these assays was reported at 10 μM, where notable reductions in mRNA levels were observed.

Case Study: In Vitro Assessment

In a controlled study, various concentrations of the compound were administered to LPS-stimulated HaCaT cells. The results indicated:

  • IL-6 mRNA Expression :
    • Control: High levels
    • Treated (10 μM): Reduced by approximately 70%

This suggests that N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide effectively downregulates inflammatory markers.

Anticancer Activity

The compound also shows promise as an anticancer agent. In vitro studies involving various cancer cell lines demonstrated cytotoxic effects, particularly against lung cancer cells (HCC827 and NCI-H358). The IC50 values were reported as follows:

Table 2: Anticancer Activity

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate significant potency compared to other tested compounds, suggesting a strong potential for further development as an anticancer therapeutic .

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with inflammation and cancer progression. Specifically, it has been shown to inhibit the phosphorylation of STAT3 and NF-κB, both critical mediators in inflammatory signaling pathways .

Safety and Toxicity Profile

Safety assessments indicated that the compound has low hepatotoxicity at therapeutic doses. In vivo studies confirmed that alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels remained within normal ranges following administration, suggesting a favorable safety profile .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.